

Application Note: Screening 4-[(2-Bromophenoxy)methyl]benzohydrazide against *Mycobacterium tuberculosis*

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Compound of Interest

Compound Name:	4-[(2-Bromophenoxy)methyl]benzohydrazide
CAS No.:	364745-38-0
Cat. No.:	B449542

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Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Infectious Diseases. Document Type: Technical Application Note & Standard Operating Protocol (SOP).

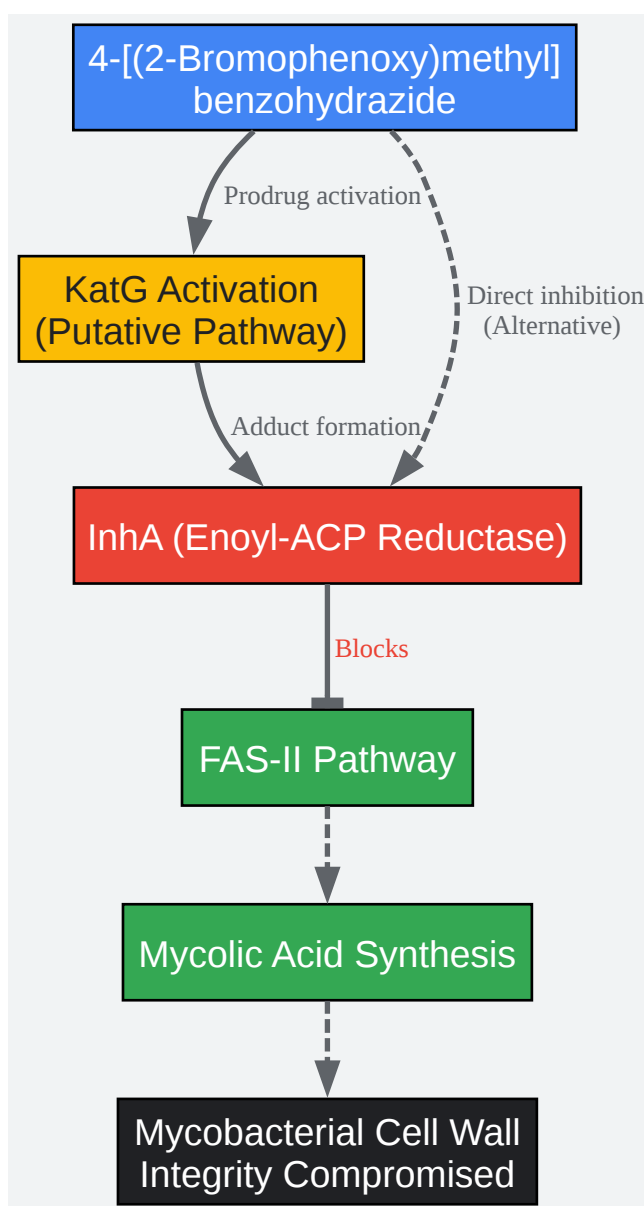
Executive Summary & Scientific Rationale

The emergence of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) *Mycobacterium tuberculosis* (Mtb) necessitates the continuous exploration of novel chemical scaffolds. Hydrazide and benzohydrazide derivatives represent a historically validated class of anti-tubercular agents, with Isoniazid (isonicotinylhydrazide) serving as a cornerstone of first-line therapy.

This application note details the comprehensive screening workflow for **4-[(2-Bromophenoxy)methyl]benzohydrazide** (CAS: 364745-38-0), a synthetic benzohydrazide derivative. The structural logic behind this compound relies on two key moieties:

- The Benzohydrazide Core: Known to interact with the enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the Type II fatty acid biosynthesis (FAS-II) pathway responsible for mycolic acid production[1].
- The 2-Bromophenoxy Moiety: The addition of a bulky, halogenated lipophilic tail enhances penetration through the highly lipid-rich mycobacterial cell envelope and may facilitate direct binding to InhA, potentially bypassing the need for KatG-mediated prodrug activation—a primary mechanism of Isoniazid resistance[2].

Mechanistic Pathway

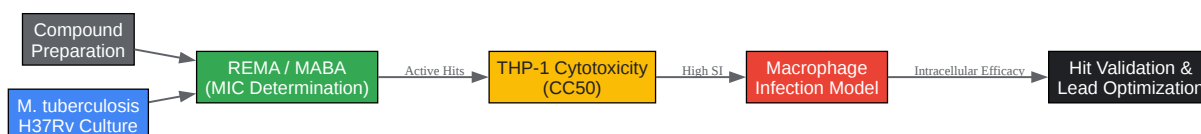


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Proposed mechanism of InhA inhibition by benzohydrazide derivatives in Mtb.

Experimental Workflows & Methodologies

To establish the compound as a viable lead, the screening cascade must validate intrinsic anti-mycobacterial activity, exclude general mammalian cytotoxicity, and confirm efficacy within the host macrophage environment[3].



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High-throughput screening workflow for anti-mycobacterial hit validation.

Protocol A: In Vitro Susceptibility Testing (REMA)

The Resazurin Microtiter Assay (REMA) is the gold standard for high-throughput Mtb screening. It utilizes the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by metabolically active cells.

Reagents & Materials:

- M. tuberculosis H37Rv (ATCC 27294)
- Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.2% glycerol, and 0.05% Tween-80.
- Resazurin sodium salt (0.02% w/v in distilled water, filter-sterilized).

Step-by-Step Procedure:

- Inoculum Preparation: Grow Mtb H37Rv in supplemented 7H9 broth at 37°C until logarithmic phase ($OD_{600} \approx 0.6-0.8$).
 - Expert Insight: The inclusion of 0.05% Tween-80 is critical to prevent mycobacterial cording and clumping, ensuring a uniform optical density. However, exceeding 0.05% can artificially increase cell wall permeability, leading to false-positive MIC values.
- Standardization: Dilute the culture to a MacFarland 1.0 standard, then further dilute 1:20 in 7H9 broth to achieve a final working inoculum of approximately CFU/mL.
- Compound Plating: In a sterile 96-well plate, add 100 μ L of 7H9 broth to all wells. Add 100 μ L of **4-[(2-Bromophenoxy)methyl]benzohydrazide** (prepared at 200 μ g/mL in DMSO) to the first column. Perform 2-fold serial dilutions across the plate.
 - Note: Ensure final DMSO concentration does not exceed 1% v/v, as higher concentrations are intrinsically toxic to Mtb.
- Inoculation: Add 100 μ L of the Mtb working inoculum to all test wells. Include growth controls (bacteria + no drug) and sterile controls (media only).
- Incubation: Seal plates with breathable membranes and incubate at 37°C for 7 days.
- Readout: Add 30 μ L of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents the color change from blue to pink.

Protocol B: Mammalian Cytotoxicity & Selectivity Index (SI)

A compound is only viable if it selectively targets mycobacteria without harming host cells. We use the THP-1 human monocytic cell line.

Step-by-Step Procedure:

- Cell Culture: Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS. Seed at

cells/well in a 96-well plate.

- Differentiation: Differentiate monocytes into macrophages using 20 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 24 hours. Wash twice with warm PBS.
- Treatment: Expose cells to serial dilutions of the benzohydrazide derivative (ranging from 100 µg/mL to 0.78 µg/mL) for 72 hours at 37°C, 5% CO₂.
- MTT Assay: Add 20 µL of MTT reagent (5 mg/mL) per well. Incubate for 4 hours. Solubilize formazan crystals with 100 µL DMSO.
- Analysis: Read absorbance at 570 nm. Calculate the CC₅₀ (concentration reducing cell viability by 50%).
 - Causality Check: The Selectivity Index (SI) is calculated as

. An SI

is the minimum threshold for advancing a compound to intracellular models.

Protocol C: Intracellular Macrophage Infection Model

Mtb is an intracellular pathogen that resides within the phagosomes of alveolar macrophages. Compounds must penetrate the macrophage membrane and the mycobacterial cell wall to be effective.

Step-by-Step Procedure:

- Infection: Infect PMA-differentiated THP-1 macrophages with Mtb H37Rv at a Multiplicity of Infection (MOI) of 1:10 (macrophage:bacteria) for 4 hours.
- Amikacin Wash: Wash cells three times with PBS and treat with Amikacin (200 µg/mL) for 1 hour to eliminate extracellular bacilli.
- Drug Exposure: Replace media with fresh RPMI containing the test compound at 1×, 5×, and 10× its established MIC. Incubate for 72 hours.
- Lysis & Plating: Lyse macrophages using 0.1% Triton X-100 in PBS. Serially dilute the lysate and plate on Middlebrook 7H11 agar.

- CFU Enumeration: Incubate agar plates for 21–28 days at 37°C and count Colony Forming Units (CFUs) to determine the log reduction in intracellular bacterial burden.

Data Presentation & Interpretation

To benchmark **4-[(2-Bromophenoxy)methyl]benzohydrazide**, its performance must be contextualized against standard-of-care drugs. Below is a representative data structure for evaluating benzohydrazide derivatives^{[3],[1]}.

Compound / Drug	MIC (g/mL) against Mtb H37Rv	CC (g/mL) in THP-1	Selectivity Index (SI)	Intracellular Log Reduction (at 5× MIC)
4-[(2-Bromophenoxy)methyl]benzohydrazide	Assay Dependent (Target: < 2.0)	Assay Dependent (Target: > 50)	Target: > 25	Target: > 1.5 log reduction
Isoniazid (INH) Control	0.025 - 0.05	> 100	> 2000	2.5 - 3.0
Rifampicin (RIF) Control	0.125 - 0.25	> 100	> 400	2.0 - 2.8

Interpretation Guidelines:

- If the compound exhibits an MIC ≤ 2.0 g/mL and an SI ≥ 25 , it is considered a strong in vitro hit.
- If the compound shows good in vitro MIC but fails the intracellular assay (Log reduction < 1.5), it likely suffers from poor macrophage permeability or is heavily effluxed by host cell transporters. Structural optimization of the bromophenoxy linker may be required to tune the lipophilicity.

References

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Sources

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